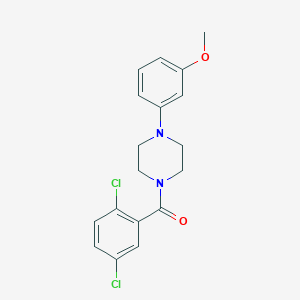![molecular formula C19H26N2O B5660069 8-ethyl-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B5660069.png)
8-ethyl-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinolinol derivatives often involves multi-component reactions, providing efficient pathways to generate complex structures. For example, a study on the synthesis and antibacterial activity of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate demonstrated the utility of combining 4-hydroxy-1-methyl-2(1H)-quinolinone with other reagents under catalytic conditions to yield pyranoquinoline derivatives with significant yields (Asghari, Ramezani, & Mohseni, 2014). Such methodologies are indicative of the strategies that might be employed in the synthesis of the compound , focusing on the manipulation of quinolinone scaffolds.
Molecular Structure Analysis
The structural analysis of quinolinol derivatives is crucial for understanding their chemical behavior and biological activity. For instance, the molecular structure of a related compound, 6-ethyl-9-fluoro-6,7-dihydro-8-(4-hydroxy-piperidino)-5-methyl-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic Acid, has been determined by X-ray diffraction, highlighting the conformation of the methyl and ethyl groups in relation to the quinolinone ring (Hashimoto, Fujita, Tanaka, & Kido, 1995). Such studies provide a foundation for predicting the molecular structure and potential reactivity of "8-ethyl-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol".
Chemical Reactions and Properties
Quinolinol derivatives participate in various chemical reactions, contributing to their diverse chemical properties. Research into the reactivity of similar compounds, such as the synthesis of reactive [Al(Et)(q')2] complexes, sheds light on the potential chemical behavior of quinolinol derivatives in the presence of different reagents and conditions (Iijima & Yamamoto, 2006). These studies can inform predictions about the types of reactions "8-ethyl-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol" might undergo.
Physical Properties Analysis
The physical properties of quinolinol derivatives, such as solubility, melting point, and photoluminescence, are determined by their molecular structure. For example, systematic methyl substitution of metal (III) tris(n-methyl-8-quinolinolato) chelates has been shown to affect material properties significantly, impacting photoluminescence and thermal properties (Sapochak et al., 2001). This research underscores the importance of structural features in dictating the physical properties of these compounds.
Chemical Properties Analysis
The chemical properties of quinolinol derivatives, including their acidity, basicity, and reactivity towards other chemical entities, are critical for their application in various fields. Studies on the synthesis, structure-activity relationships, and pharmacological evaluation of related compounds provide insights into their chemical behavior and potential interactions with biological targets (Paris et al., 1995). Such analyses are essential for understanding the chemical properties of "8-ethyl-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol".
Propriétés
IUPAC Name |
8-ethyl-2-methyl-3-[(4-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-4-15-6-5-7-16-18(15)20-14(3)17(19(16)22)12-21-10-8-13(2)9-11-21/h5-7,13H,4,8-12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEWDLMBVHENMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=O)C(=C(N2)C)CN3CCC(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3-furylmethyl)-4-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperazin-2-yl]ethanol](/img/structure/B5659992.png)
![8-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetyl)-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5659997.png)

![1-methyl-8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5660028.png)
![9-[(3-amino-2-thienyl)carbonyl]-2-[2-(2-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5660036.png)

![8-(6-chloro-2-quinolinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5660045.png)
![5-(dimethylamino)-2-[3-(4-fluorophenoxy)propyl]pyridazin-3(2H)-one](/img/structure/B5660052.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5660062.png)
![[4-(3,5-dichloro-4-methylbenzoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl]methanol](/img/structure/B5660076.png)
![N-(1-benzothien-2-ylmethyl)-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5660077.png)
![1-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-3-pyrrolidinamine hydrochloride](/img/structure/B5660082.png)
![9-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5660085.png)